molecular formula C8H18Cl2N2OS B2596736 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2490404-47-0

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride

Cat. No.: B2596736
CAS No.: 2490404-47-0
M. Wt: 261.21
InChI Key: IISXCVJUVGUWFJ-UHFFFAOYSA-N
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Description

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an imino group, which contribute to its distinct chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α-bromo-N-benzyl-alkylamides under visible light-induced photoredox catalysis. This process allows for the efficient construction of the spirocyclic framework in the presence of an iridium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride involves its interaction with various molecular targets. The imino group and sulfur atom play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-2lambda6-thia-9-azaspiro[45]decane 2-oxide;dihydrochloride is unique due to its specific spirocyclic structure and the presence of both an imino group and a sulfur atom

Properties

IUPAC Name

2-imino-2λ6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)5-3-8(7-12)2-1-4-10-6-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXCVJUVGUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=N)(=O)C2)CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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